4-{4-(4-ethylphenyl)-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine
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Overview
Description
4-{4-(4-ethylphenyl)-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-(4-ethylphenyl)-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate hydrazine derivatives with ethyl phenyl ketone, followed by the introduction of the pyridine ring through a series of nucleophilic substitution reactions. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is also common to maintain consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{4-(4-ethylphenyl)-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
4-{4-(4-ethylphenyl)-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-{4-(4-ethylphenyl)-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with metal ions, which can inhibit or activate certain biological pathways. Additionally, the phenyl and pyridine rings can engage in π-π interactions with aromatic amino acids in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-{4-(4-methylphenyl)-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine
- 4-{4-(4-chlorophenyl)-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine
- 4-{4-(4-bromophenyl)-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine
Uniqueness
What sets 4-{4-(4-ethylphenyl)-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl group on the phenyl ring, along with the phenoxyethyl sulfanyl moiety, provides a unique steric and electronic environment that can influence its interaction with biological targets and its overall stability.
Properties
IUPAC Name |
4-[4-(4-ethylphenyl)-5-(2-phenoxyethylsulfanyl)-1,2,4-triazol-3-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c1-2-18-8-10-20(11-9-18)27-22(19-12-14-24-15-13-19)25-26-23(27)29-17-16-28-21-6-4-3-5-7-21/h3-15H,2,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPCCORIYKNOHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=NN=C2SCCOC3=CC=CC=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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